4- to 9-Fold Greater Cupruretic Efficacy Than 2,2,2-Tetramine in Canine In Vivo Model
2,3,2-Tetramine tetrahydrochloride produced a 4- to 9-fold greater cupruresis (urinary copper excretion) than 2,2,2-tetramine tetrahydrochloride in healthy dogs receiving 300 mg daily oral administration for 23 consecutive days [1].
| Evidence Dimension | Urinary copper excretion (cupruresis) fold difference |
|---|---|
| Target Compound Data | Daily loss of more than 2 mg of copper in urine |
| Comparator Or Baseline | 2,2,2-Tetramine tetrahydrochloride (trientine) |
| Quantified Difference | 4- to 9-fold greater cupruresis |
| Conditions | Healthy dogs fed commercial diet containing 12.2 μg Cu/g dry diet; 300 mg daily oral dose for 23 days; serum and 24-hour urine analyzed |
Why This Matters
This head-to-head in vivo data provides quantitative justification for selecting 2,3,2-tetramine over the clinically available 2,2,2-tetramine in research applications requiring maximal copper depletion efficiency.
- [1] Allen KG, Twedt DC, Hunsaker HA. Tetramine cupruretic agents: A comparison in dogs. Am J Vet Res. 1987 Jan;48(1):28-30. PMID: 3826839. View Source
